molecular formula C20H33NO5Si B12639420 Triethoxy[1-(4-nitrophenyl)oct-1-en-2-yl]silane CAS No. 921200-41-1

Triethoxy[1-(4-nitrophenyl)oct-1-en-2-yl]silane

Cat. No.: B12639420
CAS No.: 921200-41-1
M. Wt: 395.6 g/mol
InChI Key: ITWRIARXJSBWBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triethoxy[1-(4-nitrophenyl)oct-1-en-2-yl]silane is a chemical compound known for its unique structure and properties It is characterized by the presence of a silane group attached to an oct-1-en-2-yl chain, which is further substituted with a 4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethoxy[1-(4-nitrophenyl)oct-1-en-2-yl]silane typically involves the reaction of 1-(4-nitrophenyl)oct-1-en-2-ol with triethoxysilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common catalysts used in this reaction include platinum or palladium complexes, which facilitate the hydrosilylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrosilylation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and catalyst concentration, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Triethoxy[1-(4-nitrophenyl)oct-1-en-2-yl]silane can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to form amino derivatives.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used to replace the ethoxy groups.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted silanes with various functional groups.

Scientific Research Applications

Triethoxy[1-(4-nitrophenyl)oct-1-en-2-yl]silane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of functionalized silanes and siloxanes.

    Biology: Employed in the modification of biomolecules for imaging and diagnostic purposes.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.

    Industry: Utilized in the production of advanced materials such as coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of Triethoxy[1-(4-nitrophenyl)oct-1-en-2-yl]silane involves its interaction with various molecular targets and pathways. The silane group can form covalent bonds with hydroxyl groups on surfaces, leading to the formation of stable siloxane linkages. This property is exploited in surface modification and functionalization applications. Additionally, the nitrophenyl group can participate in electron transfer reactions, making it useful in redox chemistry.

Comparison with Similar Compounds

Similar Compounds

    Triethoxy(octyl)silane: Lacks the nitrophenyl group, making it less reactive in redox reactions.

    Triethoxy(phenyl)silane: Contains a phenyl group instead of the oct-1-en-2-yl chain, resulting in different physical and chemical properties.

    Triethoxy(4-nitrophenyl)silane: Similar structure but lacks the oct-1-en-2-yl chain, affecting its reactivity and applications.

Uniqueness

Triethoxy[1-(4-nitrophenyl)oct-1-en-2-yl]silane is unique due to the presence of both the nitrophenyl group and the oct-1-en-2-yl chain. This combination imparts distinct reactivity and properties, making it suitable for a wide range of applications in various fields of research and industry.

Properties

CAS No.

921200-41-1

Molecular Formula

C20H33NO5Si

Molecular Weight

395.6 g/mol

IUPAC Name

triethoxy-[1-(4-nitrophenyl)oct-1-en-2-yl]silane

InChI

InChI=1S/C20H33NO5Si/c1-5-9-10-11-12-20(27(24-6-2,25-7-3)26-8-4)17-18-13-15-19(16-14-18)21(22)23/h13-17H,5-12H2,1-4H3

InChI Key

ITWRIARXJSBWBU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=CC1=CC=C(C=C1)[N+](=O)[O-])[Si](OCC)(OCC)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.